Cas no 1184472-20-5 (2-amino-2-(2-bromophenyl)ethan-1-ol)
2-amino-2-(2-bromophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (bromophenyl)ethanolamine
- b-Amino-2-bromobenzeneethanol
- CS-0416164
- SB78807
- BS-9724
- 1184472-20-5
- C77783
- EN300-189201
- 2-amino-2-(2-bromophenyl)ethanol
- AKOS010285283
- 2-amino-2-(2-bromophenyl)ethan-1-ol
- VUSFGKBTMASDCO-UHFFFAOYSA-N
- F8882-3993
- SCHEMBL1439773
-
- Inchi: 1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2
- InChI Key: VUSFGKBTMASDCO-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(CO)N
Computed Properties
- Exact Mass: 214.9946
- Monoisotopic Mass: 214.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25
2-amino-2-(2-bromophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B284176-100mg |
b-amino-2-bromobenzeneethanol |
1184472-20-5 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B284176-500mg |
b-amino-2-bromobenzeneethanol |
1184472-20-5 | 500mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B284176-1g |
b-amino-2-bromobenzeneethanol |
1184472-20-5 | 1g |
$ 550.00 | 2022-06-07 | ||
| Apollo Scientific | OR452170-250mg |
b-Amino-2-bromobenzeneethanol |
1184472-20-5 | 97% | 250mg |
£240.00 | 2025-02-20 | |
| Apollo Scientific | OR452170-500mg |
b-Amino-2-bromobenzeneethanol |
1184472-20-5 | 97% | 500mg |
£360.00 | 2025-02-20 | |
| Apollo Scientific | OR452170-1g |
b-Amino-2-bromobenzeneethanol |
1184472-20-5 | 97% | 1g |
£540.00 | 2025-02-20 | |
| Chemenu | CM133439-1g |
2-amino-2-(2-bromophenyl)ethan-1-ol |
1184472-20-5 | 97% | 1g |
$318 | 2023-01-12 | |
| Chemenu | CM133439-5g |
2-amino-2-(2-bromophenyl)ethan-1-ol |
1184472-20-5 | 97% | 5g |
$888 | 2023-01-12 | |
| Chemenu | CM133439-10g |
2-amino-2-(2-bromophenyl)ethan-1-ol |
1184472-20-5 | 97% | 10g |
$1122 | 2023-01-12 | |
| Life Chemicals | F8882-3993-0.25g |
2-amino-2-(2-bromophenyl)ethan-1-ol |
1184472-20-5 | 95%+ | 0.25g |
$735.0 | 2023-09-06 |
2-amino-2-(2-bromophenyl)ethan-1-ol Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-amino-2-(2-bromophenyl)ethan-1-ol
Introduction to 2-amino-2-(2-bromophenyl)ethan-1-ol (CAS No: 1184472-20-5)
2-amino-2-(2-bromophenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1184472-20-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural framework comprising an amino group, a brominated phenyl ring, and an ethanol side chain, has garnered attention due to its potential applications in the synthesis of bioactive molecules. The presence of both polar and aromatic functional groups makes it a versatile intermediate for further chemical modifications, enabling the development of novel therapeutic agents.
The structural motif of 2-amino-2-(2-bromophenyl)ethan-1-ol is particularly intriguing from a synthetic chemistry perspective. The bromine substituent on the phenyl ring not only enhances the reactivity of the aromatic system but also provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This capability is crucial in modern drug discovery, where modular construction and late-stage diversification are preferred strategies. The compound’s solubility profile and stability under various conditions further contribute to its utility as a building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological properties of molecules with similar structural features. The bromophenyl moiety, in particular, is well-documented for its role in various pharmacological contexts, including modulation of enzyme activity and receptor binding. For instance, derivatives of this class have been investigated for their potential in treating neurological disorders due to their interaction with central nervous system receptors. While 2-amino-2-(2-bromophenyl)ethan-1-ol itself may not be directly evaluated as a drug candidate, its structural scaffold offers valuable insights into designing more potent and selective bioactive molecules.
The synthesis of 2-amino-2-(2-bromophenyl)ethan-1-ol typically involves multi-step organic transformations that highlight modern synthetic methodologies. One common approach includes the bromination of an appropriately substituted phenethylamine derivative followed by protection-deprotection strategies to install the ethanol side chain. Advanced techniques such as transition-metal catalysis and flow chemistry have been employed to optimize yields and purity, aligning with green chemistry principles. These synthetic advancements not only enhance the accessibility of the compound but also contribute to the broader toolkit available for medicinal chemists.
The compound’s electronic properties, governed by the interplay between the amino group and the brominated phenyl ring, make it an interesting candidate for studying molecular interactions at a quantum mechanical level. Computational studies have shown that 2-amino-2-(2-bromophenyl)ethan-1-ol exhibits significant dipole moments and can engage in hydrogen bonding networks, which are critical factors in drug-receptor binding affinity. Such insights are invaluable for rational drug design, where understanding molecular interactions at an atomic level can lead to more effective therapeutic interventions.
From an industrial perspective, CAS No: 1184472-20-5 represents a valuable asset for pharmaceutical companies engaged in early-stage drug discovery programs. Its availability as a commercial chemical allows researchers to rapidly incorporate it into screening libraries or as a key intermediate in synthesizing lead compounds. The compound’s compatibility with high-throughput screening (HTS) protocols further underscores its utility in identifying novel therapeutic targets. As high-content screening technologies continue to evolve, molecules like 2-amino-2-(2-bromophenyl)ethan-1-ol are likely to play an increasingly prominent role in accelerating drug development pipelines.
The safety profile of 2-amino-2-(2-bromophenyl)ethan-1-ol is another critical consideration in its application within pharmaceutical research. While preliminary toxicological data suggest that it behaves as expected for a structurally related compound, comprehensive safety assessments are essential before any potential therapeutic use. Collaborative efforts between synthetic chemists and pharmacologists are necessary to ensure that derivatives derived from this scaffold meet stringent safety standards required for clinical development.
In conclusion, CAS No: 1184472-20-5, corresponding to 2-amino-2-(2-bromophenyl)ethan-1-ol, exemplifies the intersection of innovative molecular design and practical synthetic chemistry. Its unique structural features offer opportunities for developing new pharmaceuticals targeting various diseases. As research progresses, this compound will likely continue to serve as a cornerstone in medicinal chemistry efforts aimed at addressing unmet medical needs through cutting-edge chemical innovation.
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